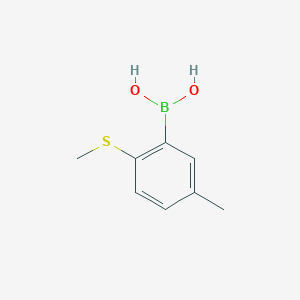
5-Methyl-2-(methylthio)phenylboronic acid
Vue d'ensemble
Description
5-Methyl-2-(methylthio)phenylboronic acid is a chemical compound with the CAS Number: 1259443-48-5 . It has a molecular weight of 182.05 and is a solid at room temperature . The IUPAC name for this compound is 5-methyl-2-(methylsulfanyl)phenylboronic acid .
Synthesis Analysis
The synthesis of boronic acids like 5-Methyl-2-(methylthio)phenylboronic acid often involves the use of organometallic compounds such as phenylmagnesium bromide and trimethyl borate . The resulting ester is then hydrolyzed to produce the boronic acid .Molecular Structure Analysis
The InChI code for 5-Methyl-2-(methylthio)phenylboronic acid is 1S/C8H11BO2S/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5,10-11H,1-2H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Boronic acids like 5-Methyl-2-(methylthio)phenylboronic acid are often used in Suzuki-Miyaura coupling reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis
5-Methyl-2-(methylthio)phenylboronic acid is a solid at room temperature . and should be stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Coupling Reactions
Phenylboronic acids, including “5-Methyl-2-(methylthio)phenylboronic acid”, are often used in coupling reactions . These reactions are a common method for creating carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .
Preparation of Selective Inhibitors
Some phenylboronic acids are used in the preparation of selective inhibitors, which can be used as potential antitumors and radioprotectants . These inhibitors work by blocking the activity of certain enzymes or proteins, thereby preventing the growth of cancer cells .
Asymmetric Arylation of Aldehydes
Phenylboronic acids can be used in the asymmetric arylation of aldehydes . This reaction is used to create chiral compounds, which are important in many areas of chemistry, including drug development .
Stereoselective Hydroarylation Reactions
Phenylboronic acids can be used in stereoselective hydroarylation reactions . These reactions are used to create compounds with specific stereochemistry, which can be important in the development of pharmaceuticals .
Suzuki-Miyaura Cross-Coupling
Phenylboronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions . This reaction is a powerful tool for creating carbon-carbon bonds, and is widely used in organic synthesis .
Synthesis of Oxazoline-Substituted Potassium Organotrifluoroborates
Some phenylboronic acids are used in the synthesis of oxazoline-substituted potassium organotrifluoroborates . These compounds have a variety of uses in organic synthesis .
Safety And Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Propriétés
IUPAC Name |
(5-methyl-2-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2S/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLWXIOFGZGNAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)SC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(methylthio)phenylboronic acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

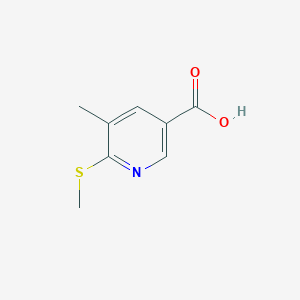
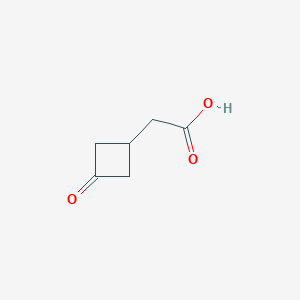
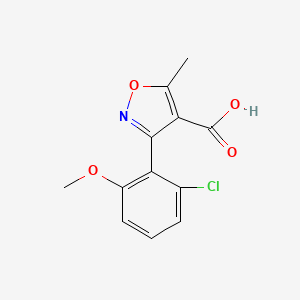
![4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B1429116.png)
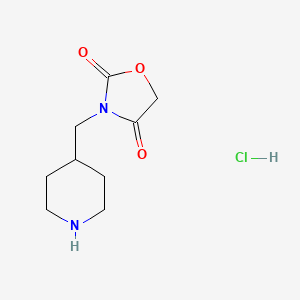
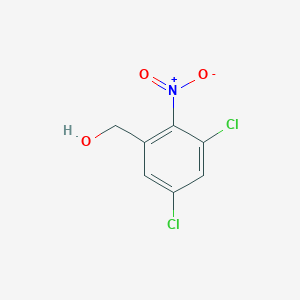
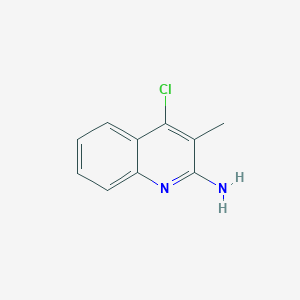
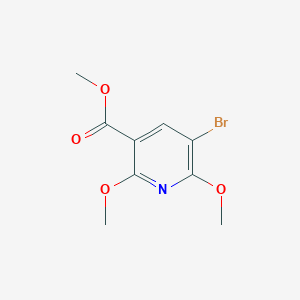
![7-Benzyl-1,7-diazaspiro[4.5]decane](/img/structure/B1429128.png)
![Acetamide, N-[2-[(1S)-1-(3,4-dihydroxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-](/img/structure/B1429129.png)
![Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1429130.png)
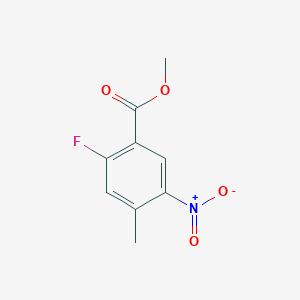
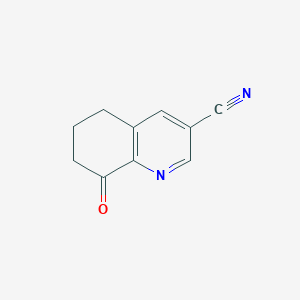
![7-Chloro-2-iodoimidazo[1,2-A]pyridine](/img/structure/B1429134.png)